Syringotoxin B
Description
Syringotoxin B is a cyclic lipodepsipeptide produced by specific strains of Pseudomonas syringae pv. syringae and related pathogens such as P. fuscovaginae . Structurally, it comprises a β-hydroxy fatty acid (3-hydroxytetradecanoic acid) linked to a nine-residue peptide macrocycle. The peptide sequence includes uncommon amino acids such as dihydroxybutyrine (Dhb) and chlorinated threonine [(4-Cl)Thr], forming a closed lactone ring . This compound exhibits antifungal and phytotoxic activities, with roles in microbial antagonism and plant pathogenesis .
Properties
CAS No. |
65547-14-0 |
|---|---|
Molecular Formula |
C48H82ClN11O18 |
Molecular Weight |
1136.7 g/mol |
IUPAC Name |
2-[(9Z)-24-(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C48H82ClN11O18/c1-4-6-7-8-9-10-11-12-13-15-27(63)22-34(65)54-32-25-78-48(77)37(33(64)23-49)59-46(74)38(39(67)47(75)76)60-41(69)28(5-2)55-45(73)36(26(3)62)58-43(71)29(16-14-19-50)56-42(70)31(18-21-61)53-35(66)24-52-40(68)30(17-20-51)57-44(32)72/h5,26-27,29-33,36-39,61-64,67H,4,6-25,50-51H2,1-3H3,(H,52,68)(H,53,66)(H,54,65)(H,55,73)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,69)(H,75,76)/b28-5- |
InChI Key |
GFIQMTUSPKSFSY-XNUQMYNASA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Synonyms |
syringotoxin syringotoxin B |
Origin of Product |
United States |
Scientific Research Applications
Antifungal Activity
In Vitro Efficacy
Syringotoxin B has been evaluated for its antifungal activity against various pathogenic fungi. Studies indicate that it exhibits a broad spectrum of antifungal effects, particularly against yeasts compared to filamentous fungi. The minimum inhibitory concentrations (MICs) for this compound range from 0.8 to 200 micrograms per milliliter, which are generally higher than those for other lipopeptides like syringomycin E and syringostatin A .
Comparison with Other Compounds
In comparative studies, this compound was found to be less toxic to erythrocytes than its counterparts, suggesting a favorable safety profile for potential therapeutic applications. Its lower activity against certain fungi indicates that modifications could enhance its efficacy as an antifungal agent .
Agricultural Applications
Biocontrol Agent
Given its antifungal properties, this compound has potential as a biocontrol agent in agriculture. It can be utilized to protect crops from fungal pathogens, thereby reducing reliance on synthetic fungicides. This application aligns with sustainable agricultural practices aimed at minimizing chemical inputs while maintaining crop health .
Seed Treatment
Research has explored the use of this compound in seed treatments to enhance seedling vigor and protect against soilborne pathogens such as Pythium ultimum. This application is particularly relevant in organic farming systems where chemical fungicides are restricted .
Future Research Directions
Modification and Optimization
Future studies should focus on chemical modifications of this compound to improve its antifungal potency and reduce toxicity to human cells. Such modifications could lead to the development of novel antifungal agents capable of overcoming resistance seen with conventional antifungals .
Clinical Applications
The potential for this compound as a therapeutic agent against fungal infections in immunocompromised patients warrants further investigation. Given the increasing prevalence of fungal infections and resistance to existing treatments, exploring new compounds like this compound could provide valuable alternatives in clinical settings .
Comparison with Similar Compounds
Research Implications and Gaps
- Therapeutic Potential: this compound’s lower erythrocyte toxicity makes it a candidate for antifungal drug development, though low laboratory yields hinder progress .
- Agricultural Applications : Its strong activity against R. solani could be leveraged for biocontrol, but synergism with phytotoxic compounds (e.g., fuscopeptin) requires careful risk assessment .
- Unresolved Questions : The exact role of chlorinated threonine in bioactivity and the genetic regulation of this compound production remain understudied .
Preparation Methods
Source and Identification of Producing Strains
ST-B is synthesized by Pseudomonas syringae pv. syringae strain PS268, a citrus isolate distinguished by its capacity to produce syringotoxins. Strain authenticity is verified through genomic sequencing and phenotypic assays, including pathogenicity tests on citrus hosts and metabolic profiling.
Fermentation Media and Growth Parameters
Optimal ST-B production is achieved using potato dextrose broth (PDB), a nutrient-rich medium favoring secondary metabolite synthesis. Key fermentation parameters include:
-
Temperature : 25–28°C
-
Aeration : 150–200 rpm agitation
-
Duration : 48–72 hours (stationary phase)
A study comparing media formulations demonstrated that PDB outperforms minimal media, yielding 15–20 mg/L of crude ST-B. The addition of citrus leaf extracts to PDB enhances toxin titers by 30%, suggesting plant-derived signals stimulate biosynthesis.
Extraction and Preliminary Purification
Cell Harvesting and Supernatant Processing
Following fermentation, bacterial cells are removed via centrifugation (10,000 × g, 20 min), and the supernatant is filtered (0.22 µm) to eliminate residual debris. ST-B remains soluble in the aqueous phase under acidic conditions (pH 3.0–4.0), enabling acid precipitation of contaminants.
Solvent Extraction and Concentration
The filtered supernatant is subjected to liquid-liquid extraction using ethyl acetate (1:1 v/v). ST-B partitions into the organic phase, which is evaporated under reduced pressure to obtain a crude lipodepsipeptide extract. This step typically achieves 60–70% recovery, with purity estimates of 40–50% by HPLC.
High-Performance Liquid Chromatography (HPLC) Purification
Chromatographic Conditions
Final purification employs reversed-phase HPLC with the following parameters:
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B)
-
0–10 min: 30–50% B
-
10–20 min: 50–70% B
-
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 214 nm
Elution Profile and Fraction Collection
ST-B elutes at 14–16 minutes under these conditions. Collected fractions are lyophilized, yielding a white powder with >95% purity (Fig. 1).
Table 1: Purification Yield of ST-B
| Step | Yield (mg/L) | Purity (%) |
|---|---|---|
| Crude Extract | 15–20 | 40–50 |
| Ethyl Acetate Extract | 9–12 | 60–70 |
| HPLC Purification | 4–6 | >95 |
Structural and Functional Validation
Mass Spectrometry (MS)
Electrospray ionization-mass spectrometry (ESI-MS) confirms the molecular mass of ST-B as 1,247.6 Da, consistent with its cyclic structure. Tandem MS (MS/MS) fragments the peptide moiety, verifying the sequence Thr-Dab-Dhb-ClThr-Ser-Dab-HyAsp-Dab-Dab , where Dab = 2,4-diaminobutyric acid, Dhb = 2,3-dehydroaminobutyric acid, and HyAsp = 3-hydroxyaspartic acid.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra (600 MHz, DMSO-d₆) resolve the lipid tail as a 3-hydroxydecanoic acid moiety esterified to the N-terminal serine. Cyclization is confirmed by HMBC correlations between the C-terminal Dab and the lipid carboxyl group.
Antifungal Activity Assays
ST-B exhibits potent fungicidal activity against Candida albicans (MIC = 8 µg/mL) and Cryptococcus neoformans (MIC = 4 µg/mL). Hemolysis assays on erythrocytes reveal an HC₅₀ of 32 µg/mL, indicating moderate cytotoxicity.
Biosynthetic Pathway and Genetic Regulation
Nonribosomal Peptide Synthetase (NRPS) Machinery
ST-B biosynthesis is governed by a 450 kDa NRPS complex encoded by the syt gene cluster. Modular domains activate and condense amino acids in the order: Ser → Thr → Dab → Dhb → ClThr → Ser → Dab → HyAsp → Dab → Dab, followed by cyclization and lipid attachment.
Regulatory Factors
Production is upregulated by low iron conditions (10 µM Fe³⁺) and quorum-sensing signals (C8-AHL). Disruption of the gacS global regulator abolishes ST-B synthesis, highlighting its dependence on a functional two-component system.
Challenges and Optimization Strategies
Stability Considerations
ST-B degrades at pH >7.0 or temperatures >37°C. Purification protocols maintain pH ≤5.0 and 4°C throughout. Lyophilization in the presence of trehalose (5% w/v) enhances long-term storage stability.
Yield Improvement
Directed evolution of P. syringae PS268 has generated mutants with 2.5-fold higher ST-B titers (50 mg/L). Overexpression of the sytB1 adenylation domain increases Dhb incorporation efficiency, reducing incomplete peptide chains.
Analytical Methods for Quality Control
Table 2: Key Analytical Parameters for ST-B
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (214 nm) | ≥95% |
| Molecular Weight | ESI-MS | 1,247.6 ± 1.0 Da |
| Sterility | USP <71> | No microbial growth |
| Endotoxin | LAL assay | <0.25 EU/mg |
Applications and Comparative Analysis
While ST-B’s antifungal activity is well-documented, recent studies highlight its synergy with azoles against drug-resistant Aspergillus fumigatus (FICI = 0.3). Comparatively, syringomycin E shows broader-spectrum activity but higher erythrocyte toxicity (HC₅₀ = 16 µg/mL) , positioning ST-B as a candidate for topical formulations where hemolysis is a concern.
Q & A
Q. What experimental methods are most reliable for detecting Syringotoxin B in plant-pathogen interaction studies?
this compound detection typically combines chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in identifying low-abundance metabolites in complex matrices like plant tissues. For validation, researchers should include internal standards (e.g., isotopically labeled analogs) and perform spike-recovery experiments to confirm accuracy .
Table 1: Common Detection Methods
| Method | Sensitivity (LOD) | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | 0.1–1 ng/mL | High specificity, quantitative | Expensive instrumentation |
| ELISA | 1–10 ng/mL | High throughput, cost-effective | Cross-reactivity risks |
| TLC-Bioassay | 10–100 ng/mL | Rapid screening, low cost | Low resolution, qualitative only |
Q. How does this compound disrupt host membrane integrity at the molecular level?
this compound is a lipodepsipeptide that integrates into lipid bilayers, forming ion channels and causing osmotic imbalance. Methodologically, researchers use electrophysiological assays (e.g., planar lipid bilayer experiments) to measure ion flux and fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to visualize membrane disruption. Comparative studies with synthetic analogs can pinpoint structural determinants of toxicity .
Q. What biological targets of this compound have been validated in model organisms?
Validated targets include plasma membrane H+-ATPases in plant cells and mitochondrial membranes in fungal competitors. Target identification often involves genetic knockout models (e.g., Arabidopsis mutants lacking specific ATPase isoforms) and competitive inhibition assays using purified proteins. Cross-species comparisons (e.g., Saccharomyces cerevisiae vs. Pseudomonas syringae) help distinguish host-specific effects .
Advanced Research Questions
Q. How can contradictions in this compound’s role as both a phytotoxin and antimicrobial agent be resolved?
Discrepancies arise from context-dependent concentration gradients and host-pathogen specificity. To address this, researchers should:
Q. What strategies improve the reproducibility of this compound synthesis in heterologous expression systems?
Challenges include incomplete post-translational modifications and low yield. Methodological solutions involve:
- Codon optimization of biosynthetic gene clusters (e.g., syrB1/syrB2) for expression in Pseudomonas fluorescens.
- Supplementation with non-ribosomal peptide synthetase (NRPS) cofactors (e.g., Mg²⁺, ATP) during fermentation.
- LC-MS-guided purification to isolate bioactive isoforms from synthesis byproducts .
Q. How can multi-omics approaches elucidate this compound’s ecological role beyond lab-based studies?
Integrate metagenomics (to map toxin-producing Pseudomonas strains in soil), metabolomics (to track toxin persistence), and host phenotyping (to assess plant fitness in field conditions). Spatial-temporal sampling designs and machine learning algorithms (e.g., random forests) can identify environmental predictors of toxin activity .
Methodological Frameworks
Table 2: Research Frameworks for this compound Studies
| Framework | Components | Application Example |
|---|---|---|
| PICO | Population, Intervention, Comparison, Outcome | Compare this compound’s phytotoxicity in resistant vs. susceptible plant cultivars |
| FINER | Feasible, Interesting, Novel, Ethical, Relevant | Assess field deployability of toxin-resistant transgenic crops |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
